molecular formula C28H23ClN2O3S B13446453 Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester

Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester

Cat. No.: B13446453
M. Wt: 503.0 g/mol
InChI Key: CYPVIHKHWSGIIK-YIXXDRMTSA-N
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Description

Diphenylmethyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester is a cephalosporin-derived β-lactam antibiotic intermediate. Its core structure features:

  • Bicyclic β-lactam system: The 5-thia-1-azabicyclo[4.2.0]oct-2-ene scaffold, critical for binding penicillin-binding proteins (PBPs) in bacteria.
  • Chloromethyl group at C3: Enhances chemical reactivity for further derivatization (e.g., cross-linking or prodrug formation) .
  • Phenylmethyleneamino group at C7: A Schiff base-like substituent that may influence stability and antibacterial specificity .
  • Diphenylmethyl ester: A bulky ester protecting group that improves lipophilicity and modulates pharmacokinetics .

Properties

Molecular Formula

C28H23ClN2O3S

Molecular Weight

503.0 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-(benzylideneamino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H23ClN2O3S/c29-16-22-18-35-27-23(30-17-19-10-4-1-5-11-19)26(32)31(27)24(22)28(33)34-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23,25,27H,16,18H2/t23-,27-/m1/s1

InChI Key

CYPVIHKHWSGIIK-YIXXDRMTSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

Origin of Product

United States

Preparation Methods

Route via Cyclization and Functional Group Transformations

The synthesis generally begins with the construction of the bicyclic core structure, followed by functionalization to introduce the chloromethyl and phenylmethylene amino groups. A typical approach involves:

  • Preparation of the core bicyclic structure:
    The initial step involves cyclization of suitable precursors such as amino acids or related intermediates, often under acidic or basic conditions, to form the azabicyclo[4.2.0]octane framework.
    Reaction conditions include controlled temperature (usually between 0°C and 50°C), inert atmospheres, and catalysts like Lewis acids or acids such as sulfuric acid to facilitate ring closure.

  • Introduction of the chloromethyl group:
    The chloromethyl group is introduced via nucleophilic substitution reactions, often employing chloromethyl methyl ether or chloromethyl chloride in the presence of bases such as sodium hydride or potassium carbonate.
    Reaction parameters are optimized at low temperatures (around -10°C to 0°C) to prevent side reactions.

  • Functionalization with phenylmethylene amino group:
    The phenylmethylene group is typically attached through condensation reactions involving benzaldehyde derivatives and amines, catalyzed by acids or bases.
    This step often requires reflux conditions with solvents like ethanol or dichloromethane.

Oxidation and Esterification

  • Oxidation of the amino group to keto functionality:
    Oxidizing agents such as potassium permanganate or chromium-based reagents are employed under controlled pH to convert amino groups into keto groups, forming the 8-oxo moiety.
    Reaction temperatures are maintained around room temperature to prevent over-oxidation.

  • Esterification to form the final ester:
    The carboxylic acid derivative is esterified using alcohols (e.g., methanol or ethanol) in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions, yielding the esterified product.

Purification and Crystallization

Post-synthesis, purification involves techniques such as column chromatography, recrystallization from suitable solvents (e.g., ethyl acetate, ethanol), and filtration to obtain high-purity compounds.

Industrial Production Methods

In large-scale manufacturing, continuous flow microreactor systems are increasingly adopted. These systems provide:

  • Precise control over reaction parameters (temperature, pressure, residence time).
  • Enhanced safety, especially for handling reactive intermediates like chloromethyl compounds.
  • Scalability and consistent product quality.

Flow chemistry enables the sequential execution of cyclization, chloromethylation, oxidation, and esterification steps, often with integrated purification modules.

Data Tables and Comparative Analysis

Step Reagents Conditions Notes
Cyclization Amino acid derivatives, Lewis acids 0–50°C, inert atmosphere Forms the azabicyclic core
Chloromethylation Chloromethyl chloride, NaH/K2CO3 -10°C to 0°C Selective substitution
Phenylmethylene attachment Benzaldehyde derivatives, acids/bases Reflux, ethanol or dichloromethane Condensation reaction
Oxidation Potassium permanganate Room temperature, pH control Converts amino to keto group
Esterification Alcohols, sulfuric acid Reflux Forms ester linkage

Notes on Reaction Optimization and Challenges

  • Selectivity: Precise control of reaction conditions minimizes side reactions such as over-oxidation or polymerization.
  • Yield Improvement: Use of catalysts and optimized solvent systems enhances overall yield.
  • Safety: Handling chloromethyl reagents requires strict safety protocols due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at C3

Compound Name C3 Substituent Key Properties Reference
Target Compound Chloromethyl High reactivity for functionalization; potential for prodrug synthesis
(6R,7R)-3-Hydroxy analog Hydroxymethyl Increased polarity; may reduce membrane permeability
SQ 14,359 Tetrazolyl thio Broad-spectrum activity against β-lactamase-producing organisms
Cefazolin Thiadiazolyl thio Clinically used for Gram-positive infections; lower molecular weight (454.51 g/mol)
Ceftobiprole intermediate Triazine-thio Resistance to enzymatic degradation; used in third-generation cephalosporins

Modifications at C7

Compound Name C7 Substituent Impact on Activity Reference
Target Compound Phenylmethyleneamino Potential for controlled release via hydrolysis; may affect target binding
Ceftibuten parent nucleus (7-NACABH) Amino group Key intermediate for oral cephalosporins; simplified side chain for synthesis
SQ 14,359 Thienylureidoacetyl Enhanced Gram-negative coverage; synergizes with C3 tetrazolyl group
4-Methoxybenzyl ester analog Phenylacetyl Increased steric bulk; may reduce enzymatic hydrolysis of the ester

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) LogP Key Features Reference
Target Compound Diphenylmethyl ~500.57* ~4.06** High lipophilicity; delayed hydrolysis
4-Methoxybenzyl ester analog 4-Methoxyphenylmethyl 500.57 3.8 Improved solubility in polar solvents
Tert-butyl ester analog Tert-butyl 443.50 2.5 Ease of deprotection for carboxylate activation
Cefazolin (free carboxylic acid) None (carboxylic acid) 454.51 1.2 Rapid absorption; short half-life

Estimated based on molecular formula (C28H23ClN2O4S). *Predicted using ’s LogP value for a structurally similar compound.

Biological Activity

Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H25ClN2O6
  • Molecular Weight : 532.97 g/mol
  • CAS Number : 68313-94-0
  • SMILES Notation : CO[C@]1(NC(=O)c2ccccc2)[C@H]3OCC(=C(N3C1=O)C(=O)OC(c4ccccc4)c5ccccc5)CCl

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloromethyl group is significant for its reactivity and potential interactions with nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that related compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, including proteases and kinases involved in cancer progression and microbial resistance. For example, it was found to inhibit the activity of certain serine proteases with IC50 values in the low micromolar range.

Study 1: Antimicrobial Efficacy

In a controlled study, diphenylmethyl derivatives were tested against a panel of bacterial strains. The results indicated that these compounds significantly reduced bacterial viability compared to controls, suggesting their potential as new antimicrobial agents.

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. The study highlighted the role of oxidative stress as a mechanism through which the compound exerts its effects.

Q & A

Q. What is the structural significance of the diphenylmethyl ester group in this compound, and how does it influence synthetic applications?

The diphenylmethyl (DPM) ester acts as a protecting group for the carboxylic acid moiety, enhancing solubility in organic solvents and stabilizing the β-lactam ring during cephalosporin synthesis. Its bulkiness reduces premature hydrolysis, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . This group is critical in intermediates for antibiotics like Ceftaroline Fosamil, where final hydrolysis yields the active carboxylic acid pharmacophore .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity, leveraging gradients of acetonitrile/water with 0.1% formic acid to resolve impurities (e.g., dimeric byproducts) .
  • NMR : ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) confirms stereochemistry at C6/C7 and chloromethyl substitution at C3. Key signals include δ 5.1–5.3 ppm (C3-CH₂Cl) and δ 7.2–7.5 ppm (diphenylmethyl aromatic protons) .
  • LC-MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~525–530 Da) and detects degradation products .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dimeric impurities?

  • Use low-temperature (-20°C) coupling reactions to reduce nucleophilic attack by the β-lactam nitrogen on the chloromethyl group.
  • Employ anhydrous solvents (e.g., DCM or THF) and rigorously exclude moisture to prevent hydrolysis of the ester or β-lactam ring .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates before side reactions occur .

Advanced Research Questions

Q. How does the chloromethyl group at C3 influence reactivity compared to other substituents (e.g., hydroxymethyl or acetoxymethyl)?

The chloromethyl group enhances electrophilicity, enabling nucleophilic displacement (e.g., with thiols or amines) to generate derivatives with modified side chains. In contrast, hydroxymethyl groups require activation (e.g., tosylation) for substitution, while acetoxymethyl groups undergo enzymatic hydrolysis (e.g., by esterases) . Conflicting reactivity data may arise from solvent polarity: polar aprotic solvents favor SN2 mechanisms for chloromethyl, while nonpolar solvents stabilize carbocation intermediates .

Q. What strategies mitigate β-lactam ring degradation during storage or reaction conditions?

  • Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis or oxidation. Avoid aqueous buffers unless stabilized with cryoprotectants (e.g., sucrose) .
  • Reaction Design : Use buffered conditions (pH 6.5–7.5) for aqueous steps and minimize exposure to strong bases or nucleophiles (e.g., primary amines) that hydrolyze the β-lactam .

Q. How can enzymatic methods improve regioselective deprotection of the diphenylmethyl ester?

Candida antarctica lipase B (CAL-B) in tert-butanol/water (9:1) selectively cleaves the DPM ester without affecting the β-lactam ring or chloromethyl group, achieving >85% yield. This contrasts with harsh chemical methods (e.g., HBr/AcOH), which risk β-lactam degradation .

Q. What are the limitations of current synthetic routes, and how can flow chemistry address them?

Traditional batch synthesis suffers from poor heat dissipation and mixing, leading to variable yields. Continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenolysis) improve reproducibility and reduce reaction times from hours to minutes .

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